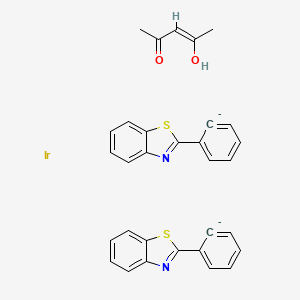
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is a complex compound that combines organic and inorganic chemistry This compound is notable for its unique structure, which includes a hydroxyl group, an enone, and a benzothiazole moiety coordinated to an iridium center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole typically involves multiple steps:
Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through aldol condensation of acetaldehyde and acetone, followed by selective reduction.
Synthesis of 2-phenyl-1,3-benzothiazole: This is usually synthesized via the condensation of 2-aminothiophenol with benzaldehyde.
Coordination to Iridium: The final step involves the coordination of the synthesized organic ligands to an iridium precursor, such as iridium chloride, under specific conditions (e.g., reflux in ethanol).
Industrial Production Methods
Industrial production methods for such complex compounds often involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can undergo oxidation to form a ketone.
Reduction: The enone can be reduced to form a saturated alcohol.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development due to its ability to interact with biological molecules. It can be used in the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
In industry, the compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
作用機序
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole involves its interaction with molecular targets through coordination chemistry. The iridium center can facilitate various catalytic processes, while the organic ligands can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole: Similar structure but different geometric isomer.
(Z)-4-hydroxypent-3-en-2-one;platinum;2-phenyl-1,3-benzothiazole: Similar structure but with a different metal center.
Uniqueness
The uniqueness of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole lies in its combination of functional groups and metal center, which provides a unique set of chemical properties. This makes it particularly valuable in catalysis and materials science, where such properties can be leveraged to develop new technologies and applications.
特性
分子式 |
C31H24IrN2O2S2-2 |
|---|---|
分子量 |
712.9 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChIキー |
QAZSVFNPMCBPKG-DVACKJPTSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
正規SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
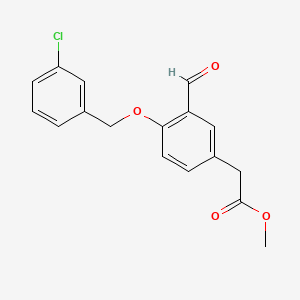

![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
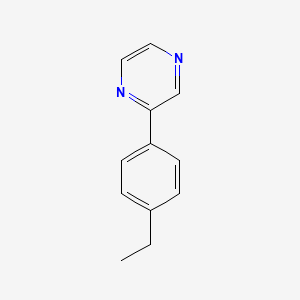
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
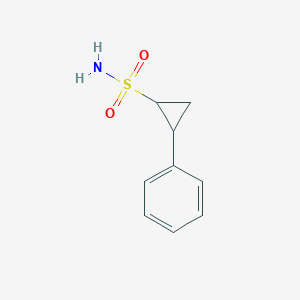
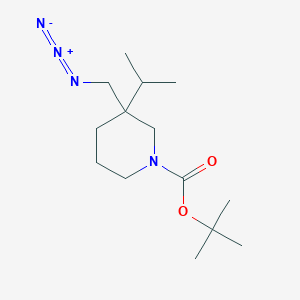

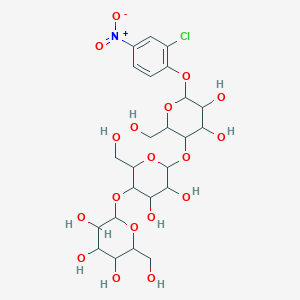
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
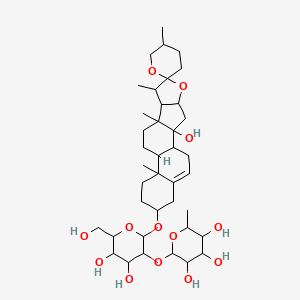

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
